3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine
Overview
Description
The compound “3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine” is a complex organic molecule that contains a pyridine ring, a cyclopropyl group, an oxadiazole ring, and a hydrazine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, an oxadiazole ring, and a cyclopropyl group. The oxadiazole and pyridine rings are aromatic, contributing to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the oxadiazole ring, and the hydrazine group. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions. The hydrazine group can participate in a variety of reactions, including oxidation and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the aromatic rings might contribute to its stability and solubility .Scientific Research Applications
Crystallographic Studies
The compound 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine has been explored for its crystallographic properties, revealing insights into its potential biological activity. Research by Shishkina et al. (2020) identified two concomitant polymorphs of this compound, showcasing different crystal structures and suggesting variations in stability and packing motifs. These findings could have implications for the compound's biological interactions and pharmacological properties (Shishkina, Konovalova, Karpina, Kovalenko, Kovalenko, & Bunyatyan, 2020).
Antimicrobial and Antitumor Activities
Another area of interest is the compound's potential in antimicrobial and antitumor applications. Ranjith Kumar et al. (2011) synthesized novel 1,2,4-oxadiazole-pyranopyridine/chromene hybrids, including derivatives similar to this compound, and found them to exhibit antimycobacterial activity against Mycobacterium tuberculosis. This suggests that the compound could serve as a basis for developing new antimicrobial agents (Ranjith Kumar, Perumal, Menéndez, Yogeeswari, & Sriram, 2011).
Insecticidal Properties
Research has also investigated the insecticidal potential of 1,3,4-oxadiazoles derived from related structures. Holla et al. (2004) synthesized a number of 1,3,4-oxadiazoles showing insecticidal activity, indicating that derivatives like this compound could have applications in pest control (Holla, Prasanna, Poojary, Rao, Shridhara, & Bhat, 2004).
Organic Light-Emitting Diodes (OLEDs)
The compound's derivatives have been explored for their utility in the development of efficient OLEDs. Jin et al. (2014) developed heteroleptic iridium(III) complexes with 1,3,4-oxadiazoles as ancillary ligands, showing potential for use in high-performance OLEDs. This research opens up avenues for the use of this compound derivatives in advanced materials science (Jin, Wang, Xue, Li, Zhang, Liu, Liang, Zheng, & Zuo, 2014).
Properties
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-14-9-7(2-1-5-12-9)10-13-8(15-16-10)6-3-4-6/h1-2,5-6H,3-4,11H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQLKJUOLDOXKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(N=CC=C3)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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